molecular formula C6H18N3P B135442 Tris(dimethylamino)phosphine CAS No. 1608-26-0

Tris(dimethylamino)phosphine

Cat. No. B135442
CAS RN: 1608-26-0
M. Wt: 163.2 g/mol
InChI Key: XVDBWWRIXBMVJV-UHFFFAOYSA-N
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Description

Tris(dimethylamino)phosphine is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in synthesis. It is known to react with a variety of reagents, forming different products based on the nature of the reactants and the conditions of the reaction [

Scientific Research Applications

1. Reactivity and Catalysis

Tris(dimethylamino)phosphine demonstrates significant reactivity and is utilized in various chemical reactions. It is employed as a strong non-nucleophilic base in reactions like N-alkylation of β-amino phosphine oxides, α-amino acid derivatives, and in the C-alkylation of enamines and benzophenone imines derived from glycine ethyl ester. This compound also facilitates base-catalyzed aldol-type condensation reactions and olefination reactions of phosphine oxides and phosphonates (Palacios et al., 2000).

2. Synthesis of Ylides and Ligands

Tris(dimethylamino)phosphine is crucial in synthesizing stable and transient C-amino phosphorus ylides, leading to the formation of stable and transient carbenes. This synthesis is important in developing mixed carbene-phosphine bidentate ligands, which have applications in various areas including catalysis (Canac et al., 2006).

3. Solvent Interaction and Charge Transfer

The interaction of tris(dimethylamino)phosphine with different solvents affects the course of its reactions. For instance, its reaction with aromatic bromides in solvents like DMF or THF leads to the formation of radicals, showcasing its potential in various synthesis and catalytic processes (Boekestein & Buck, 2010).

Safety And Hazards

Tris(dimethylamino)phosphine is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, genetic defects, and may cause cancer .

Future Directions

Tris(dimethylamino)phosphine has been used in the synthesis of green indium phosphide (InP) quantum dots (QDs), which were applied to electroluminescent quantum light-emitting diodes (QLEDs). The use of Tris(dimethylamino)phosphine as a phosphorus source is safer and more cost-effective than other existing methods .

properties

IUPAC Name

N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3
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InChI Key

XVDBWWRIXBMVJV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)P(N(C)C)N(C)C
Source PubChem
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Molecular Formula

C6H18N3P
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DSSTOX Substance ID

DTXSID6061816
Record name Phosphorous triamide, hexamethyl-
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Molecular Weight

163.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Hexamethylphosphorous triamide
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Product Name

Hexamethylphosphorous triamide

CAS RN

1608-26-0
Record name Tris(dimethylamino)phosphine
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Record name Phosphorous triamide, N,N,N',N',N'',N''-hexamethyl-
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Record name Tris(dimethylamino)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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